molecular formula C22H20ClN3O2 B2549947 3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide CAS No. 2034618-98-7

3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide

Cat. No.: B2549947
CAS No.: 2034618-98-7
M. Wt: 393.87
InChI Key: CYUZBLZVAOWHSR-UHFFFAOYSA-N
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Description

3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a diphenylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the availability of starting materials, the desired scale of production, and the specific requirements of the end product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The specific conditions for each reaction would depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used

Scientific Research Applications

3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide include other pyrrolidine derivatives and chloropyridine-containing molecules. Examples include:

  • 3-chloropyridin-4-yl)-N,N-diphenylpyrrolidine-1-carboxamide
  • 3-(4-chloropyridin-3-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Biological Activity

3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide, a compound featuring a pyrrolidine core, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a pyrrolidine ring substituted with a 3-chloropyridine moiety and diphenyl groups. Its structural attributes suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit their effects through modulation of specific receptors or enzymes. For instance, studies on related pyrrolidine derivatives have shown that they can act as inhibitors of certain protein targets, including kinases and other enzymes involved in cell signaling pathways.

Pharmacological Effects

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects :
    • Some pyrrolidine derivatives have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The exact mechanisms remain under investigation, but they may involve modulation of neurotransmitter systems.
  • Antimicrobial Properties :
    • There is emerging evidence that compounds within this class may possess antimicrobial activity. Research has shown that certain derivatives can inhibit bacterial growth, indicating potential as new antibiotic agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
NeuroprotectionPotential modulation of neurotransmitter systems
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolidine derivatives similar to our compound. The results indicated significant cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression.

Case Study 2: Neuroprotective Potential

In a model for neurodegeneration, researchers evaluated the neuroprotective effects of a related pyrrolidine compound. The findings suggested that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro, highlighting its potential therapeutic applications in conditions like Alzheimer's disease.

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N,N-diphenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-20-15-24-13-11-21(20)28-19-12-14-25(16-19)22(27)26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19H,12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUZBLZVAOWHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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